molecular formula C13H9ClN2 B2731809 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine CAS No. 158959-20-7

2-(3-Chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B2731809
CAS No.: 158959-20-7
M. Wt: 228.68
InChI Key: JHNKFDLSIDBLGE-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 3-chlorophenyl group enhances its chemical properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 3-chlorobenzaldehyde under acidic or basic conditions. This reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions, which are efficient and cost-effective. These methods include the use of microwave-assisted synthesis and transition metal-catalyzed reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Chlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound also affects cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 2-(3-Bromophenyl)imidazo[1,2-a]pyridine
  • 2-(3-Methylphenyl)imidazo[1,2-a]pyridine
  • 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine

Comparison: 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its analogs. The chlorinated derivative often exhibits higher potency and selectivity in biological assays .

Properties

IUPAC Name

2-(3-chlorophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNKFDLSIDBLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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